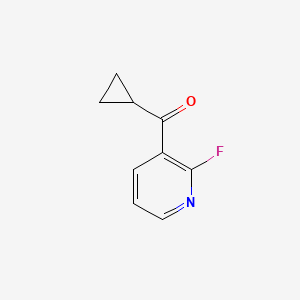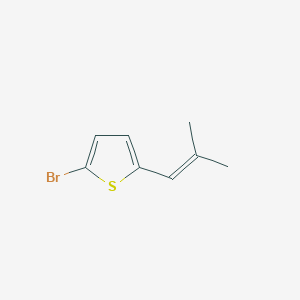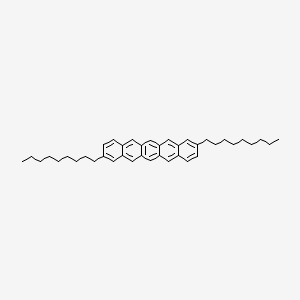
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is an organic compound that features a cyclopropane ring substituted with a butenyl group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- typically involves the reaction of 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride product. The general reaction scheme is as follows:
3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid+SOCl2→3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid and hydrochloric acid.
Addition Reactions: The butenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Haloalkanes: Formed from addition reactions with halogens.
Aplicaciones Científicas De Investigación
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2-(Cyclobut-1-en-1-yl)-1H-indole
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is unique due to its combination of a cyclopropane ring and a carbonyl chloride functional group. This combination imparts distinct reactivity patterns that are not commonly observed in other similar compounds.
Propiedades
Número CAS |
84393-66-8 |
|---|---|
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
3-but-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-4-5-6-7-8(9(11)12)10(7,2)3/h5-8H,4H2,1-3H3 |
Clave InChI |
JLAQTQPYENJGIU-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC1C(C1(C)C)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyrrolidine-2,5-dione](/img/structure/B8527012.png)




![N-[1-(Diphenylphosphoryl)butyl]urea](/img/structure/B8527058.png)




![isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)Methyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbaMate](/img/structure/B8527097.png)

methyl}-3-methoxypyridine](/img/structure/B8527107.png)
![N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide](/img/structure/B8527109.png)
